molecular formula C17H14N4O2S B6176848 N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide CAS No. 1089522-56-4

N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide

Cat. No. B6176848
CAS RN: 1089522-56-4
M. Wt: 338.4
InChI Key:
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Description

“N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A common procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse. For instance, a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo [1,2- a ]pyridines has been reported . Another method involves the combination of flavin and iodine to catalyze an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo [1,2- a ]pyridines .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide' involves the condensation of 2-aminobenzothiazine with imidazo[1,2-a]pyridine-2-carbaldehyde followed by the addition of a carboxylic acid derivative to form the final product.", "Starting Materials": [ "2-aminobenzothiazine", "imidazo[1,2-a]pyridine-2-carbaldehyde", "carboxylic acid derivative" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzothiazine with imidazo[1,2-a]pyridine-2-carbaldehyde in the presence of a suitable catalyst to form the corresponding imine intermediate.", "Step 2: Reduction of the imine intermediate using a reducing agent such as sodium borohydride to form the corresponding amine intermediate.", "Step 3: Addition of a carboxylic acid derivative such as an acid chloride or anhydride to the amine intermediate in the presence of a suitable base to form the final product, 'N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide'." ] }

CAS RN

1089522-56-4

Product Name

N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4

Purity

95

Origin of Product

United States

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